

Ophiopogonanone E: A Homoisoflavonoid with Anti-Inflammatory Potential

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ophiopogonanone E is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the roots of Ophiopogon japonicus. This plant has a long history of use in traditional Chinese medicine for treating various inflammatory conditions. **Ophiopogonanone E**, as one of its active constituents, has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of **Ophiopogonanone E**, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties.

Chemical and Physical Properties

Ophiopogonanone E is characterized by the typical homoisoflavonoid skeleton. Its chemical and physical properties are summarized below.



Property	Value	Source
Molecular Formula	C19H20O7	PubChem
Molecular Weight	360.4 g/mol	PubChem
IUPAC Name	5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-chroman-4-one	PubChem
Canonical SMILES	CC1=C(C2=C(C(=C10)OC)O CC(C2=O)CC3=C(C=C(C=C3) OC)O)O	PubChem

Biological Activity and Mechanism of Action

Research has primarily focused on the anti-inflammatory and antioxidant activities of **Ophiopogonanone E** and related homoisoflavonoids from Ophiopogon japonicus.

Anti-inflammatory Activity

Studies have shown that compounds isolated from Ophiopogon japonicus, including a close derivative of **Ophiopogonanone E**, can significantly suppress the production of proinflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While specific IC50 values for **Ophiopogonanone E** are not readily available in the reviewed literature, a structurally related compound, 4'-O-Demethyl**ophiopogonanone E**, demonstrated potent inhibition of pro-inflammatory cytokines.



Compound	Target	IC50 (μg/mL)	Cell Line
4'-O- Demethylophiopogona none E	IL-1β Production	32.5 ± 3.5	RAW 264.7
4'-O- Demethylophiopogona none E	IL-6 Production	13.4 ± 2.3	RAW 264.7
4'-O- Demethylophiopogona none E	NO Production	66.4 ± 3.5	RAW 264.7

This data is for a related compound and is presented for comparative purposes.

The anti-inflammatory effects of these homoisoflavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

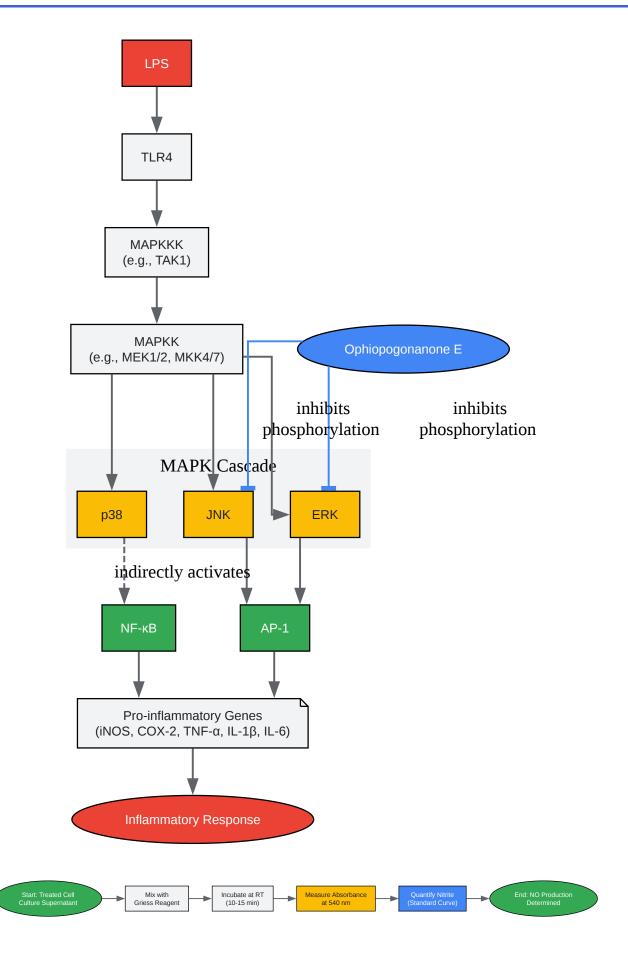
Mechanism of Action: Inhibition of the MAPK Signaling Pathway

The anti-inflammatory activity of homoisoflavonoids like **Ophiopogonanone E** is linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, the derivative 4'-O-Demethyl**ophiopogonanone E** was found to inhibit the phosphorylation of ERK1/2 and JNK in LPS-stimulated macrophages. The MAPK cascade, which includes ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[1]

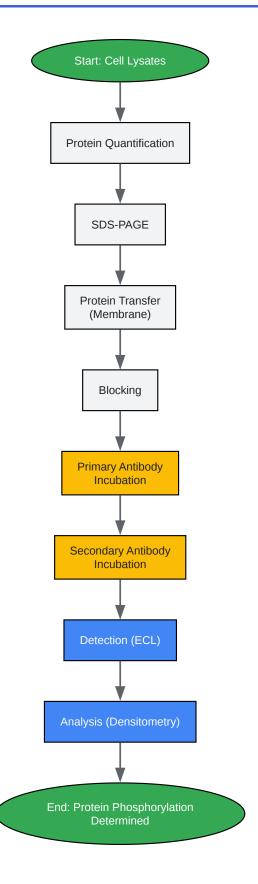
By inhibiting the phosphorylation and subsequent activation of these kinases,

Ophiopogonanone E and related compounds can effectively downregulate the expression of inflammatory genes, thereby reducing the inflammatory response.









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References

- 1. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor PMC [pmc.ncbi.nlm.nih.gov]
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